1-Methyl-3-(phenylmethoxycarbonylamino)indole-2-carboxylic acid
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Overview
Description
1-Methyl-3-(phenylmethoxycarbonylamino)indole-2-carboxylic acid is a synthetic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Preparation Methods
The synthesis of 1-Methyl-3-(phenylmethoxycarbonylamino)indole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-Methyl-3-(phenylmethoxycarbonylamino)indole-2-carboxylic acid undergoes several types of chemical reactions:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Methyl-3-(phenylmethoxycarbonylamino)indole-2-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-3-(phenylmethoxycarbonylamino)indole-2-carboxylic acid involves its interaction with specific molecular targets. The indole core allows it to bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the natural substrate or binding to the active site, thereby blocking the enzyme’s function . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Methyl-3-(phenylmethoxycarbonylamino)indole-2-carboxylic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity .
Properties
IUPAC Name |
1-methyl-3-(phenylmethoxycarbonylamino)indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-20-14-10-6-5-9-13(14)15(16(20)17(21)22)19-18(23)24-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,19,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHDSWXEVNBAMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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